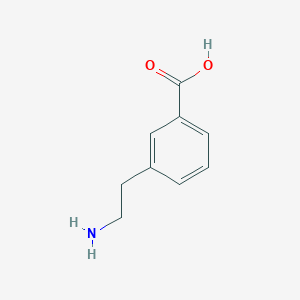

3-(2-Aminoethyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of organic compounds that have long been a focal point of scientific investigation. nih.govpreprints.org Naturally occurring in various plants and animals, these compounds are also synthesized for a wide range of applications, including as food preservatives and precursors in the production of other chemicals. nih.gov The study of benzoic acid derivatives is a mature field, yet it continues to yield new discoveries as researchers explore the effects of different functional groups attached to the benzene (B151609) ring. preprints.orgresearchgate.netmdpi.comsci-hub.se These modifications can dramatically alter the compound's physical, chemical, and biological properties, leading to novel applications in medicine, material science, and beyond. preprints.orgsci-hub.se

Significance in Contemporary Chemical and Biological Sciences

In recent years, 3-(2-Aminoethyl)benzoic acid has emerged as a significant player in several areas of research. Its unique structure, featuring both an amino group and a carboxylic acid group, allows it to participate in a variety of chemical reactions and biological interactions. smolecule.com This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including peptides and polymers. prepchem.com Researchers are particularly interested in its potential as a scaffold for developing new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential antiviral and antitubercular activities.

Unique Structural Features and Their Implications for Research

The specific arrangement of the aminoethyl and carboxyl groups on the benzene ring of this compound gives it distinct properties that set it apart from its isomers and other related compounds.

Comparison with Positional Isomers (e.g., 4-(2-Aminoethyl)benzoic acid, 2-(2-Aminoethyl)benzoic acid)

The position of the aminoethyl group on the benzoic acid ring significantly influences the molecule's properties and reactivity.

This compound (meta-isomer): The meta-position of the aminoethyl group relative to the carboxyl group in this compound results in a specific spatial arrangement and electronic distribution. This configuration is crucial for its role in the synthesis of certain bioactive compounds.

4-(2-Aminoethyl)benzoic acid (para-isomer): In this isomer, the aminoethyl group is at the para position. cymitquimica.com This arrangement leads to a more linear and symmetric structure, which can affect how the molecule packs in a crystal lattice and interacts with biological targets. cymitquimica.com It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. cymitquimica.comchemimpex.com

2-(2-Aminoethyl)benzoic acid (ortho-isomer): With the aminoethyl group at the ortho position, this isomer can exhibit intramolecular hydrogen bonding between the amino and carboxyl groups, which can influence its acidity and reactivity. It serves as a building block for more complex organic molecules and has been studied for potential anti-inflammatory and antimicrobial properties.

The distinct spatial and electronic characteristics of each isomer lead to different applications and research focuses.

Specific Substitution Pattern and Distinct Properties

The meta-substitution pattern of this compound is a key determinant of its chemical behavior. The presence of the aminoethyl group at the meta-position influences the acidity of the carboxylic acid and the basicity of the amino group differently than in the ortho and para isomers. This specific arrangement allows for the synthesis of molecules with unique three-dimensional structures, which is particularly important in medicinal chemistry for designing drugs that fit precisely into the active sites of enzymes or receptors. The hydrochloride salt of this compound is often used in research due to its stability and solubility. sigmaaldrich.com

Interactive Data Table: Properties of Benzoic Acid Isomers

| Property | This compound | 4-(2-Aminoethyl)benzoic acid | 2-(2-Aminoethyl)benzoic acid |

| CAS Number | 2393-21-7 chemicalbook.com | 1199-69-5 cymitquimica.com | 757901-30-7 |

| Molecular Formula | C9H11NO2 chemicalbook.com | C9H11NO2 cymitquimica.com | C9H11NO2 |

| Molecular Weight | 165.19 g/mol chemicalbook.com | 165.19 g/mol nih.gov | 165.19 g/mol |

| Melting Point | 260-261 °C chemicalbook.com | Not specified | Not specified |

| Boiling Point | 339.7±25.0 °C (Predicted) chemicalbook.com | Not specified | Not specified |

| Density | 1.193±0.06 g/cm3 (Predicted) chemicalbook.com | Not specified | Not specified |

| Position of Aminoethyl Group | Meta | Para cymitquimica.com | Ortho |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQUECKYKDDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333447 | |

| Record name | 3-(2-aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-21-7 | |

| Record name | 3-(2-Aminoethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 3 2 Aminoethyl Benzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The formation of 3-(2-Aminoethyl)benzoic acid relies on established organic chemistry reactions, tailored to achieve the desired substitution pattern on the aromatic ring. Key methodologies include the functionalization of benzoic acid derivatives and the hydrogenation of nitro-containing precursors.

Introducing an aminoethyl group onto a benzoic acid scaffold is a direct approach to synthesizing the target molecule. This can be achieved through methods such as nucleophilic substitution or reductive amination.

Nucleophilic substitution provides a classical route for forming carbon-nitrogen bonds. In a plausible synthesis for this compound, a starting material such as a methyl 3-(2-haloethyl)benzoate could be employed. In this scenario, the carbon atom adjacent to the halogen is electrophilic and susceptible to attack by a nitrogen nucleophile.

A common application of this strategy is the Gabriel synthesis. This method involves reacting the haloethyl intermediate with potassium phthalimide (B116566). The phthalimide anion acts as a protected source of ammonia (B1221849), preventing over-alkylation. The resulting N-alkylated phthalimide is then cleaved, typically through hydrazinolysis with hydrazine (B178648) hydrate, to release the primary amine and yield this compound after hydrolysis of the ester. This multi-step process is effective for the clean formation of primary amines.

Reductive amination is a powerful and widely used method for synthesizing amines. preprints.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a suitable precursor would be 3-(formylmethyl)benzoic acid or a related derivative with a carbonyl group on the side chain.

Recent research has focused on developing efficient catalytic systems for the reductive amination of carboxylic acids themselves, which are traditionally difficult to reduce. tudelft.nlnih.gov These modern methods offer a more direct route, potentially converting a benzoic acid derivative to a benzylamine (B48309) in a one-pot reaction using ammonia and hydrogen gas. tudelft.nl Heterogeneous catalysts such as Gold (Au/TiO2) and Silver (Ag/TiO2) have shown high efficiency for this transformation. tudelft.nlacs.orgtudelft.nl The reaction mechanism involves bifunctional catalysis where the support material catalyzes the dehydration of an ammonium (B1175870) carboxylate salt to an amide and then a nitrile, while the metal nanoparticles facilitate the hydrogenation of the nitrile to the amine. tudelft.nl While these methods are primarily reported for the synthesis of benzylamines, the principles are applicable to the formation of the aminoethyl group on the benzoic acid ring. tudelft.nl

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Au/TiO₂ or Ag/TiO₂ | Aromatic Carboxylic Acids | Heterogeneous, one-pot conversion to benzylamines using H₂ and NH₃. Reusable catalyst. | tudelft.nlacs.orgtudelft.nl |

| Zn(OAc)₂ / Phenylsilane | Carboxylic Acids + Amines | Two-step process: silane-mediated amidation followed by zinc-catalyzed amide reduction. | nih.gov |

| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde/Imine | Classical method for reducing an imine formed from an aldehyde and an amine (e.g., p-aminobenzoic acid and benzaldehyde). | preprints.org |

A common and highly effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. researchgate.net For the synthesis of this compound, a logical precursor would be a nitrated version of a phenylacetic acid derivative, such as 3-nitrophenylacetic acid. google.comtandfonline.com The synthesis of 3-nitrophenylacetic acid itself can be achieved from precursors like 3-nitrobenzyl chloride. tandfonline.com The critical step in this pathway is the catalytic hydrogenation of the nitro group (-NO₂) to a primary amine (-NH₂). almacgroup.com This reaction is widely used in industrial processes due to its efficiency and the availability of suitable catalysts. sorbonne-universite.fr

The general reaction pathway involves the reduction of the nitro group via nitroso and hydroxylamine (B1172632) intermediates to form the final amine product. almacgroup.comsorbonne-universite.fr

The choice of catalyst is critical for the selective and efficient hydrogenation of nitroaromatic compounds. researchgate.net Catalysts based on platinum group metals are widely used, despite their cost, for their high activity. researchgate.net

Palladium/Carbon (Pd/C): This is one of the most common and versatile catalysts for this transformation. google.comiaea.org It demonstrates high activity and selectivity for the reduction of the nitro group while typically leaving the aromatic ring intact under controlled conditions. iaea.org Palladium catalysts can be modified with other metals, such as platinum or rhodium, to alter their selectivity. researchgate.net

Platinum (Pt) and Rhodium (Rh): These metals are also highly active hydrogenation catalysts. researchgate.netiaea.org However, they can be more prone to reducing the aromatic ring itself, a reaction that must be controlled when the aromaticity is to be preserved. tudelft.nliaea.org The activity for nitro group reduction generally follows the trend Pd >> Rh > Ru. iaea.org

Nickel Catalysts: Raney nickel is another effective catalyst for the reduction of nitro groups to amines. google.com

The conditions for catalytic hydrogenation must be carefully optimized to maximize yield and purity while ensuring safety. The reaction is typically exothermic, requiring careful temperature control. orgsyn.org

| Nitroaromatic Substrate | Catalyst | Pressure | Temperature | Solvent/Medium | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzoic Acid | 0.5% Pd/C | 30 gage atm | 90-120 °C | Aqueous suspension | iaea.org |

| Nitrobenzoic Acid | Pd/C | < 100 psig | 50-100 °C | Aqueous alkali metal salt (pH 5-7) | google.com |

| p-Nitrobenzoic Acid | 5 wt% Pd/C | 10 bar H₂ | 80 °C | Aqueous NaOH | almacgroup.comsorbonne-universite.fr |

| 3-Nitrophenylacetic Acid | Pd/C | Not specified | Not specified | Not specified | google.com |

| Ethyl p-nitrophenylacetate | 10% Pd/C | 55 psi | Not specified (exothermic) | 95% Ethanol | orgsyn.org |

The use of aqueous media is often preferred for its green credentials, and the solubility of nitrobenzoic acids can be enhanced by converting them to their alkali metal salts. almacgroup.comgoogle.com Continuous-flow reactor systems have also been developed for these hydrogenations, offering improved safety, temperature control, and efficiency over traditional batch processes. almacgroup.comsorbonne-universite.fr

Hydrogenation and Hydrolysis Routes (e.g., Ethyl 3-cyanomethylbenzoate)

A significant pathway to synthesize this compound involves a two-step process starting from ethyl 3-cyanomethylbenzoate. This method hinges on the chemical reduction of the nitrile group followed by the hydrolysis of the ester.

The initial step is the catalytic hydrogenation of the nitrile functional group in ethyl 3-cyanomethylbenzoate to a primary amine. This transformation is typically achieved using a nickel catalyst under controlled hydrogen pressure and elevated temperatures to ensure high efficiency and selectivity. The resulting intermediate is ethyl 3-(2-aminoethyl)benzoate. molaid.com

Following the reduction, the ester group is hydrolyzed to the corresponding carboxylic acid. This hydrolysis is generally conducted under acidic or basic conditions. The complete reaction sequence provides a reliable route to this compound.

Chlorination-Oxidation-Ammoniation Analogous Methods

An alternative, multi-step synthetic strategy for producing amino-substituted benzoic acids can be adapted for this compound, using m-xylene (B151644) as a foundational starting material. google.com This approach involves a sequence of chlorination, oxidation, and ammoniation reactions. google.com

The synthesis commences with the chlorination of m-xylene. google.com This step introduces a chlorine atom, which can then be followed by further functional group manipulations. A subsequent oxidation step converts one of the methyl groups to a carboxylic acid, forming a chloromethyl benzoic acid intermediate. google.com The final key step is ammoniation, where the chloro-substituted compound reacts with ammonia or an ammonium salt, often in the presence of a copper-based catalyst under alkaline conditions, to introduce the amino group and form the final product. google.com This method is noted for its high regioselectivity and industrial viability.

A patent for a similar compound, 3-methyl-2-aminobenzoic acid, details a process starting with the chlorination of m-xylene to generate 2-chloro-m-xylene. google.com This intermediate is then catalytically oxidized to 3-methyl-2-chlorobenzoic acid. google.com The final step involves ammoniation under alkaline conditions to yield the desired aminobenzoic acid. google.com This patented method highlights the practical application of this synthetic sequence. google.com

| Reaction Step | Description | Typical Conditions | Reference |

| Chlorination | Introduction of a chlorine atom to the m-xylene ring. | Catalyst present. | google.com |

| Oxidation | Conversion of a methyl group to a carboxylic acid. | Catalytic, with an oxidant. | google.com |

| Ammoniation | Replacement of the chlorine atom with an amino group. | Copper catalyst, alkaline conditions, 130-150 °C. | google.com |

Efforts to develop more sustainable chemical processes have led to investigations into greener synthetic routes. While specific eco-friendly methods for this compound are not extensively documented, analogous reactions point towards potential adaptations. For instance, the use of biocatalytic methods for amide bond formation is an area of active research. rsc.org These enzymatic processes operate under mild conditions in aqueous solutions, offering a more sustainable alternative to traditional chemical synthesis that often requires harsh reagents and organic solvents. rsc.org Additionally, research into solvent-free synthesis of esters using recyclable ionic liquids under microwave irradiation presents another avenue for developing environmentally benign synthetic protocols. researchgate.net

Chemical Reactions and Transformations

The reactivity of this compound is characterized by the functional groups present in its structure: the aminoethyl side chain and the carboxylic acid group on the benzene (B151609) ring.

Oxidation Reactions of the Aminoethyl Group

The aminoethyl group of this compound is susceptible to oxidation. Such reactions can lead to the formation of various products, including the corresponding imines or nitriles. The specific outcome of the oxidation depends on the reagents and conditions employed.

Imines, which contain a carbon-nitrogen double bond (C=N), are nitrogen analogs of aldehydes and ketones. masterorganicchemistry.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The primary amino group in this compound can react with aldehydes or ketones under mildly acidic conditions to form an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. libretexts.org This reaction is reversible and can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com The formation of imines is a fundamental transformation in organic chemistry with applications in the synthesis of more complex molecules. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

| This compound (a primary amine) | Aldehyde or Ketone | Imine (Schiff Base) | Formation of a C=N double bond; elimination of water. | masterorganicchemistry.comlibretexts.org |

Formation of Amides

The carboxylic acid moiety of this compound can readily undergo condensation reactions with primary or secondary amines to form the corresponding amides. vulcanchem.comnih.gov This transformation is fundamental in organic chemistry and is typically not spontaneous; it requires the activation of the carboxylic acid. researchgate.netlibretexts.org A common strategy involves the use of coupling reagents to facilitate the reaction. researchgate.net

However, due to the presence of a primary amino group on the same molecule, direct amide formation with an external amine can lead to competitive self-polymerization. To achieve selective amidation at the carboxylic acid group, the amino group must first be protected. A standard method involves reacting this compound with di-tert-butyl-dicarbonate (Boc₂O) in the presence of a base like sodium carbonate to yield N-tert-butoxycarbonyl-3-(2-aminoethyl)benzoic acid. prepchem.com With the amino group protected, the carboxylic acid can be selectively reacted with a desired amine using a suitable coupling agent.

Various coupling agents can be employed to promote this amide bond formation, each with its own mechanism and applications. uantwerpen.be The fundamental principle involves the reaction of the activated carboxylic acid with an amine to form the amide product. researchgate.net

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Co-reagent/Additive | General Conditions |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | None or HOBt | Dichloromethane (DCM), 0°C to RT |

| EDC/EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | HOBt or DMAP | Aqueous or organic solvents, RT |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA or other non-nucleophilic bases | DMF or NMP, RT |

| TiCl₄ | Titanium tetrachloride | Pyridine | Pyridine (as solvent), 85°C |

After the successful formation of the amide bond, the Boc protecting group can be removed under acidic conditions, for example with hydrochloric acid, to regenerate the free amino group if required for subsequent reactions. prepchem.com

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is susceptible to reduction, a key transformation in synthetic organic chemistry.

Formation of Benzyl (B1604629) Alcohol Derivatives

The direct reduction of the carboxylic acid functional group in this compound yields the corresponding primary alcohol, [3-(2-aminoethyl)phenyl]methanol. This conversion requires the use of powerful reducing agents. chemistrysteps.com Standard reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids or their esters under normal conditions. chemistrysteps.comlibretexts.org

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. libretexts.org The process consumes two equivalents of the hydride: the first deprotonates the acidic carboxylic proton, and the second attacks the carbonyl carbon. chemistrysteps.com An aldehyde is formed as a transient intermediate, but it is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.org

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. sci-hub.se It offers a milder alternative to LiAlH₄ and shows good selectivity for carboxylic acids.

Table 2: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent | Formula | Typical Solvent | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl ether | Very powerful, unselective; reduces many functional groups. chemistrysteps.com |

| Borane-Tetrahydrofuran Complex | BH₃·THF | THF | Highly effective and selective for carboxylic acids. sci-hub.se |

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group (-NH₂) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. evitachem.com This allows it to participate in a variety of nucleophilic substitution reactions with suitable electrophiles. evitachem.comevitachem.com For instance, the amino group can react with alkyl halides in an N-alkylation reaction or with acyl chlorides/anhydrides in an N-acylation reaction.

In these reactions, the nitrogen's lone pair attacks the electron-deficient carbon atom of the electrophile, displacing a leaving group (e.g., a halide). science-revision.co.uk When reacting with alkyl halides, this can lead to the formation of secondary or tertiary amines. Reaction with an acyl chloride forms a new amide bond, resulting in an N-acylated derivative. To prevent the carboxylic acid group from interfering, it may first be converted into an ester, such as the methyl ester, prior to the reaction. scbt.com

Table 3: Examples of Electrophiles for Reaction with the Amino Group

| Class of Electrophile | Example | Product Type |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Secondary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-acyl derivative (Amide) |

Amide Bond Formation in Peptide Derivative Synthesis

This compound is a valuable building block for synthesizing peptide derivatives, where it can be incorporated as an unnatural amino acid. Its bifunctional nature, possessing both an amine and a carboxylic acid, allows it to be linked into a peptide chain through the formation of amide bonds. researchgate.net The synthesis of peptides is a cornerstone of medicinal chemistry, and the inclusion of non-proteinogenic amino acids can impart unique structural and functional properties to the resulting peptide. uantwerpen.be

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), a specific protocol is followed. To incorporate this compound, its amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-protected amino acid can then be used in the standard SPPS cycle.

The process generally involves the following steps:

Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed, usually with a solution of piperidine (B6355638) in DMF. nih.gov

Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected this compound is activated in situ using a coupling reagent like HATU in the presence of a non-nucleophilic base such as DIPEA. uantwerpen.benih.gov The activated acid is then added to the resin, where it couples with the newly freed N-terminal amine of the peptide chain.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. After the desired sequence is assembled, the final peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

Table 4: Key Steps in Incorporating the Compound in SPPS

| Step | Reagents | Purpose |

|---|---|---|

| Amino Group Protection | Fmoc-OSu | Prepares the building block for SPPS. |

| Coupling | HATU, DIPEA | Activates the carboxylic acid and facilitates amide bond formation. nih.gov |

| Fmoc Deprotection | Piperidine in DMF | Exposes the amine for the next coupling cycle. nih.gov |

Advanced Synthetic Strategies and Future Directions

The synthesis and application of this compound and its derivatives are continuously evolving, with a focus on developing more efficient, sustainable, and innovative chemical processes.

Exploration of Novel Catalytic Systems

Significant research efforts are directed towards the discovery and application of novel catalytic systems to improve the synthesis of amino acids and their derivatives, as well as their use in forming amide bonds. These advanced strategies aim to overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric, often hazardous, reagents. rsc.org

Biocatalysis: One of the most promising frontiers is the use of enzymes as catalysts. Biocatalysis offers high selectivity (regio-, stereo-, and enantioselectivity) under mild, aqueous conditions. researchgate.net Enzymes such as carboxylic acid reductases (CARs) and acyl-CoA synthetases are being explored for their potential in activating carboxylic acids and facilitating amide bond formation. rsc.orgresearchgate.net For example, specific enzymes have been successfully used to catalyze the synthesis of complex amides, demonstrating the potential for greener and more efficient routes to derivatives of compounds like this compound. rsc.org

Transition-Metal and Organocatalysis: The development of new transition-metal catalysts and organocatalysts continues to provide powerful tools for synthesis. acs.org For direct amidation reactions, which bypass the need for pre-activation of the carboxylic acid, boronic acid-based catalysts have emerged as highly effective. organic-chemistry.org Catalysts such as 5-methoxy-2-iodophenylboronic acid (MIBA) and (2-(thiophen-2-ylmethyl)phenyl)boronic acid have been shown to facilitate the direct condensation of carboxylic acids and amines at room temperature with high efficiency and broad substrate scope. organic-chemistry.org These methods represent a significant step towards more atom-economical and milder amidation protocols.

Table 5: Examples of Novel Catalytic Systems

| Catalytic System | Catalyst Type | Reaction | Advantages |

|---|---|---|---|

| Biocatalysis | Enzymes (e.g., McbA, CARs) | Amide bond synthesis | High selectivity, mild aqueous conditions, environmentally friendly. rsc.orgresearchgate.net |

| Organocatalysis | Arylboronic Acids (e.g., MIBA) | Direct amidation | Mild conditions, high yields, avoids stoichiometric activators. organic-chemistry.org |

| Transition-Metal Catalysis | Palladium (Pd), Ruthenium (Ru) complexes | C-H amination, reductive amination | Atom economy, novel bond formations. acs.org |

Future research will likely focus on combining these approaches, for instance, in chemoenzymatic cascades, to construct complex molecules with high precision and sustainability. acs.org The continued exploration of these novel catalytic systems will undoubtedly expand the synthetic utility of this compound.

Sustainable Synthesis Approaches and Green Chemistry Principles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While specific literature detailing the application of green chemistry principles directly to the synthesis of this compound is not extensively documented, established sustainable practices for analogous compounds, such as other aminobenzoic acids and phenylethylamines, provide a strong foundation for proposing greener synthetic routes. These approaches prioritize the use of renewable resources, reduction of hazardous waste, and improved energy efficiency.

One of the most promising green strategies for synthesizing aminoarenes is the catalytic reduction of the corresponding nitro compounds. This method is often preferred over stoichiometric reductions which generate large amounts of waste. For instance, the reduction of nitroarenes to their corresponding amines has been effectively achieved using various heterogeneous catalysts. organic-chemistry.orgresearchgate.netnih.govacs.org A potential sustainable pathway to this compound could, therefore, involve the catalytic hydrogenation of a suitable precursor like 3-(2-nitroethyl)benzoic acid. This approach aligns with the principles of green chemistry by utilizing a catalytic amount of a recyclable metal catalyst and often employing milder reaction conditions. organic-chemistry.orgrsc.org

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxic nature, abundance, and safety. nih.govmdpi.com The synthesis of various aminobenzoic acid derivatives has been successfully demonstrated in aqueous media, sometimes facilitated by surfactants or co-solvents to overcome solubility issues. nih.gov For example, the reduction of aromatic nitro groups has been carried out efficiently in water using catalysts like palladium on carbon (Pd/C). nih.gov This suggests that a greener synthesis of this compound could be designed to be performed in water or a water-ethanol mixture, significantly reducing the environmental impact associated with volatile organic solvents. organic-chemistry.org

Furthermore, biocatalysis presents a powerful tool for the sustainable production of aminobenzoic acids and their derivatives. mdpi.comresearchgate.net Microbial fermentation routes, starting from renewable feedstocks like glucose, can produce various aromatic compounds through pathways such as the shikimate pathway. mdpi.comresearchgate.net While a direct biosynthetic pathway to this compound has not been reported, the enzymatic machinery of microorganisms could potentially be engineered to produce this target molecule or a close precursor. This approach offers the benefits of mild reaction conditions, high selectivity, and the use of renewable starting materials. mdpi.com

The following table outlines proposed sustainable synthesis parameters for this compound based on analogous reactions found in the literature for similar compounds.

| Parameter | Proposed Sustainable Approach | Rationale based on Green Chemistry Principles |

| Precursor | 3-(2-nitroethyl)benzoic acid | Reduction of nitro compounds is a common route to amines. |

| Catalyst | Heterogeneous catalyst (e.g., Pd/C, V₂O₅/TiO₂) | Catalytic processes are more atom-economical and generate less waste than stoichiometric reagents. Catalysts can often be recycled and reused. organic-chemistry.orgacs.org |

| Reducing Agent | H₂ gas, Hydrazine hydrate, Sodium borohydride | These are common reducing agents in catalytic hydrogenation. The choice can be optimized for efficiency and safety. organic-chemistry.orgresearchgate.netnih.govacs.org |

| Solvent | Water, Ethanol, or a mixture | Reduces reliance on volatile organic compounds (VOCs). Water is a non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.orgnih.govmdpi.com |

| Reaction Conditions | Ambient to moderate temperature and pressure | Milder conditions reduce energy consumption and improve safety. nih.govacs.org |

The application of these green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint. Future research in this area would be beneficial to develop and optimize these proposed sustainable routes.

Medicinal Chemistry and Pharmacological Investigations of 3 2 Aminoethyl Benzoic Acid and Its Derivatives

Exploration of Therapeutic Potential

The structural motif of 3-(2-Aminoethyl)benzoic acid has served as a critical component in the development of novel therapeutic agents. Its unique chemical architecture has been exploited by medicinal chemists to design molecules with potent and specific biological activities. This article explores the therapeutic potential of this compound and its derivatives, with a particular focus on their antiviral and antitubercular properties.

Antiviral Activity

Derivatives incorporating the benzoic acid moiety have been central to the discovery of a new class of anti-HIV agents known as maturation inhibitors. These compounds interfere with the final stages of the viral lifecycle, preventing the formation of infectious viral particles. mdpi.com

The process of HIV-1 maturation is an essential step in the viral replication cycle, where newly formed, noninfectious virions are converted into mature, infectious particles. mdpi.com This transformation is mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. mdpi.comnih.gov A critical cleavage event occurs at the C-terminus of the capsid protein (CA), separating it from the spacer peptide 1 (SP1). nih.gov

Derivatives of this compound have been incorporated into complex molecules, such as those based on a triterpenoid (B12794562) scaffold, that act as potent HIV-1 maturation inhibitors. nih.govnih.gov These inhibitors function by binding to the CA-SP1 cleavage site within the Gag polyprotein, effectively shielding it from the viral protease. nih.gov This disruption of the final cleavage step prevents the proper assembly of the viral capsid core, resulting in the production of immature and non-infectious virions. mdpi.comnih.gov The carboxylic acid group of the benzoic acid moiety is a crucial determinant for this inhibitory activity. nih.gov

Second-generation maturation inhibitors incorporating a C-3 benzoic acid element have demonstrated significant improvements in antiviral potency and spectrum compared to earlier prototypes like bevirimat. nih.gov These compounds show potent activity against wild-type (WT) HIV-1. nih.gov

A key advantage of these benzoic acid-containing derivatives is their enhanced efficacy against viral variants that exhibit resistance to first-generation maturation inhibitors. nih.gov Modifications to the core structure, guided by structure-activity relationship (SAR) studies, have led to the discovery of compounds with broad coverage of polymorphic viruses. For instance, the development of GSK3532795 (formerly BMS-955176), a potent second-generation inhibitor, was achieved through careful design involving the C-3 benzoic acid moiety. nih.gov This compound demonstrates broad coverage, with an EC50 of less than 15 nM against a panel of common polymorphic viruses that represent 96.5% of HIV-1 subtype B viruses. nih.gov

Furthermore, the combination of the C-3 benzoic acid with a polar amine at another position resulted in significantly reduced binding to human serum proteins (86.1% bound) compared to earlier compounds (>99% bound). nih.gov This translates to a more modest decrease in antiviral potency when tested in the presence of human serum, a critical factor for clinical efficacy. nih.gov

| Compound | Target | Mechanism of Action | Potency (EC50) | Key Feature |

|---|---|---|---|---|

| GSK3532795/BMS-955176 | HIV-1 Gag (CA-SP1) | Inhibition of Maturation | <15 nM against polymorphic variants | C-3 Benzoic Acid Moiety |

| Bevirimat (Prototype) | HIV-1 Gag (CA-SP1) | Inhibition of Maturation | Potent against WT HIV-1 | Lacks broad polymorphic coverage |

Antitubercular Activity

The global health threat of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the discovery of new drugs that act on novel targets. nih.govbenthamscience.com Benzoic acid and its derivatives have been investigated for their antimycobacterial properties, showing potential as a foundation for new antitubercular agents. nih.govmdpi.com

A promising target for new tuberculosis treatments is Polyketide Synthase 13 (Pks13). nih.govnih.gov This essential enzyme is responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial lipid components of the unique and impermeable cell wall of Mycobacterium tuberculosis. researchgate.netacs.org The integrity of this mycolic acid layer is vital for the bacterium's survival, virulence, and pathogenicity. acs.org

Inhibition of Pks13 disrupts the production of mycolic acids, leading to a compromised cell wall and ultimately bacterial death. acs.org Pks13 carries out a Claisen-condensation reaction to form the precursor of mycolic acid. benthamscience.com The enzyme has multiple domains at its active site that can be targeted by small molecule inhibitors. nih.govresearchgate.net Several classes of compounds, including benzofurans and N-phenyl indoles, have been identified as inhibitors of the Pks13 enzyme, validating it as a druggable target. nih.govbenthamscience.com Structure-guided approaches are being used to identify novel chemical scaffolds that can inhibit Pks13, providing a pathway for the development of new antituberculosis drugs. nih.govacs.org

Studies on benzoic acid derivatives have revealed important insights into the structural requirements for antitubercular activity. nih.gov Research has shown that weak acids, including benzoic acid, possess inherent antimycobacterial activity. mdpi.com The development of prodrugs, such as esters of benzoic acid, is a viable strategy as they may diffuse more easily through the mycobacterial cell membranes before being activated by intracellular esterases to release the active acidic form. nih.govresearchgate.net

| Benzoic Acid Derivative Class | Modification Strategy | Impact on Activity | Rationale |

|---|---|---|---|

| Benzoate Esters (Prodrugs) | Esterification of the carboxylic acid | Increased activity over free acids | Improved cell membrane diffusion |

| Nitrobenzoates | Introduction of electron-withdrawing nitro groups | Enhanced antitubercular activity | Modulates electronic properties and potential target interactions |

| Chlorobenzoates | Introduction of electron-withdrawing chloro groups | Improved activity over unsubstituted benzoates | Modulates electronic properties and lipophilicity |

Anti-inflammatory Effects

Benzoic acid derivatives are well-known for their anti-inflammatory properties. semanticscholar.org These compounds are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs). acs.org The anti-inflammatory action of these derivatives is primarily associated with their ability to inhibit key enzymatic pathways involved in the inflammatory response. semanticscholar.orgacs.org For instance, newly synthesized derivatives of 2-amino benzoic acid have been screened for potent anti-inflammatory activities. nih.gov Modifications of salicylic (B10762653) acid, a notable benzoic acid derivative, have been used to treat inflammatory conditions. semanticscholar.orgacs.org One such novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated as a potential substitute for aspirin, showing promise in regulating inflammatory responses. nih.govnih.gov Studies on this compound in lipopolysaccharide (LPS)-induced rat models have been conducted to understand its anti-inflammatory mechanisms. nih.gov

A primary mechanism for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. semanticscholar.orgacs.org The COX enzymes, particularly COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net The therapeutic anti-inflammatory action of NSAIDs is attributed to the inhibition of COX-2, while adverse side effects like gastrointestinal issues often result from the inhibition of the constitutively expressed COX-1. nih.gov

Consequently, much research has focused on developing selective COX-2 inhibitors to provide anti-inflammatory benefits with fewer side effects. nih.govresearchgate.net Derivatives of benzoic acid have been designed and evaluated for their potential as selective COX-2 inhibitors. mdpi.com For example, the compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown a higher affinity for the COX-2 receptor in in-silico studies compared to acetylsalicylic acid. nih.govnih.gov Research has confirmed its ability to reduce COX-2 expression in mouse models. nih.gov Other studies on different classes of derivatives, such as 2-(trimethoxyphenyl)-thiazoles, have also identified compounds with good COX-2 selectivity. mdpi.com

Table 1: In Vitro COX Inhibition by 2-(Trimethoxyphenyl)-thiazole Derivatives

| Compound Code | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| A2 | Potent | 23.26 |

| A3 | - | < 30 |

| A6 | 26.88 | < 30 |

| A8 | Potent | < 30 |

| Data sourced from experimental IC50 values against ovine COX-1 and human recombinant COX-2. mdpi.com |

Beyond the COX pathway, some benzoic acid derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor Kappa B (NF-κB) signaling pathway. semanticscholar.orgacs.org The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.govnih.gov Inhibition of NF-κB activation is a key strategy for controlling inflammation. selleckchem.com

Certain salicylic acid derivatives have been shown to treat inflammatory conditions by inhibiting the NF-κB pathway. semanticscholar.orgacs.org For example, the novel derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been found to reduce NF-κB expression in mice induced with lipopolysaccharides. nih.gov The mechanism involves preventing the activation of IκB kinase, which is necessary for the activation of NF-κB. selleckchem.com Studies on various natural compounds have highlighted that targeting both the Nrf2 and NF-κB pathways can be an effective strategy for cancer chemoprevention and therapy, indicating the importance of this pathway. nih.gov The inhibition of NF-κB can block the propagation of the inflammatory response, making it a significant target for anti-inflammatory drug design. selleckchem.com

Antimicrobial Properties

Benzoic acid and its derivatives are recognized for their antimicrobial activity and are widely used as preservatives in the food industry. nih.gov Their effectiveness stems from their ability to inhibit the growth of various pathogenic microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus flavus. nih.gov

The antimicrobial efficacy of benzoic acid derivatives can be influenced by the type, number, and position of substituents on the benzoic ring. nih.gov For instance, a study on the effect of positional isomerism of hydroxyl and methoxyl derivatives of benzoic acid against E. coli found that 2-hydroxybenzoic acid (salicylic acid) and benzoic acid itself showed the strongest antibacterial activity. nih.gov Other research has focused on synthesizing novel β-amino acid derivatives and N-acyl-α-amino acids bearing a benzoic acid moiety to evaluate their antimicrobial potential. mdpi.commdpi.com Some of these synthesized compounds have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against E. coli

| Compound | MIC (mg/mL) |

| Benzoic acid (Ba) | 1 |

| 2-hydroxybenzoic acid (2hBa) | 1 |

| 3,4-dihydroxybenzoic acid (3,4hBa) | > 1 |

| 3,4,5-trihydroxybenzoic acid (3,4,5hBa) | > 1 |

| This table demonstrates the antibacterial activity against E. coli O157. nih.gov |

Analgesic Applications

Derivatives of benzoic acid form the chemical basis for many analgesic (pain-relieving) drugs. google.com The synthesis of novel derivatives, such as those from 2-amino benzoic acid, has yielded compounds with potent analgesic activities, sometimes exceeding that of standard drugs like aspirin. nih.govresearchgate.net For example, certain N-(4-carboxybenzyl) derivatives have demonstrated analgesic effects in standard laboratory tests. google.com

The development of new salicylic acid derivatives is an active area of research aimed at creating analgesics with improved efficacy and safety profiles. semanticscholar.orgacs.org The compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown to have better analgesic activity than acetylsalicylic acid in animal models. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated and found to be potentially more active than their parent compound. mdpi.comnih.gov In a writhing test, one such derivative, PS3, significantly reduced painful activity in a dose-dependent manner. mdpi.com

Table 3: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives in Writhing Test

| Compound | Dose (mg/kg) | Reduction in Painful Activity (%) |

| PS1 | 20 | 52 |

| PS1 | 50 | 83 |

| PS3 | 20 | 74 |

| PS3 | 50 | 75 |

| The writhing test was induced by acetic acid. PS1 is 5-acetamido-2-hydroxy benzoic acid; PS3 is a benzyl (B1604629) derivative. mdpi.com |

The analgesic activity of benzoic acid derivatives is closely linked to their anti-inflammatory mechanisms, primarily the inhibition of the COX enzymes. semanticscholar.orgacs.org By inhibiting COX, these compounds reduce the production of prostaglandins, which are not only mediators of inflammation but also sensitize nerve endings to painful stimuli. acs.org The inhibition of prostaglandin (B15479496) synthesis in the central nervous system is a key mechanism by which NSAIDs produce analgesia. semanticscholar.org

Studies on compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have demonstrated a dose-dependent increase in nociceptive response time in heat-induced pain models, indicating a clear analgesic effect. semanticscholar.orgacs.org This effect is attributed to its potential as a COX-2 inhibitor. nih.gov Similarly, the analgesic properties of 5-acetamido-2-hydroxy benzoic acid derivatives are linked to their binding affinity with the COX-2 receptor, as shown in in-silico docking studies. mdpi.comnih.gov

Cancer Cell Inhibition

Benzoic acid and its derivatives have emerged as a significant scaffold in the development of anticancer agents. researchgate.netpreprints.org A variety of these compounds have demonstrated the ability to inhibit the growth of cancer cells through several mechanisms. nih.govbenthamscience.com

One important mechanism is the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition can prevent the expression of oncogenes, making them a therapeutic target in cancer treatment. nih.govnih.gov Studies have shown that certain naturally occurring benzoic acid derivatives can act as strong HDAC inhibitors, leading to cancer cell growth inhibition. nih.govnih.gov For example, dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity, which in turn induced cellular apoptosis mediated by Caspase-3 and arrested the cell cycle in cancer cells. nih.govnih.gov Other synthetic derivatives have shown significant cancer cell inhibition by suppressing DNA replication and transcription or by inhibiting other critical enzymes like VEGFR-2. researchgate.net

Potential as Acetylcholinesterase and Carbonic Anhydrase Inhibitors

The core structure of benzoic acid has served as a scaffold for developing inhibitors against various enzymatic targets, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). While direct studies on this compound are limited, research on analogous benzoic acid derivatives provides significant insight into its potential inhibitory activities.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net Various studies have demonstrated that derivatives of benzoic acid can effectively inhibit AChE. For instance, a series of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed and shown to be multitarget inhibitors of both AChE and human carbonic anhydrases (hCAs). nih.gov Specifically, certain cyclohexanone- and dioxane-substituted derivatives exhibited potent inhibition with KI values in the nanomolar range against AChE. nih.gov Research on p-aminobenzoic acid (PABA) derivatives has also confirmed their potential as AChE inhibitors. nih.govnih.gov Furthermore, studies on hydroxybenzoic acids have shown that their inhibitory activity is influenced by the position of substituents, with compounds interacting with both the anionic binding site and the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com Kinetic analyses of some benzoic acid-based compounds have revealed a non-competitive inhibition mechanism, suggesting they bind to an allosteric site on the AChE enzyme. researchgate.net This mode of inhibition is significant as it can be effective even at high substrate concentrations. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that play a role in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.orgunifi.it Benzoic acid derivatives have been investigated as a class of non-sulfonamide CA inhibitors. tandfonline.com Unlike classical sulfonamide inhibitors that coordinate directly to the zinc ion in the active site, some benzoic acid derivatives exhibit a different mechanism. nih.gov X-ray crystallography has shown that hydroxybenzoic acid derivatives can inhibit CA by forming strong hydrogen bonds with the zinc-bound water molecule, effectively blocking the enzyme's catalytic activity. nih.govresearchgate.net The inhibitory potency of these compounds varies based on the substitution pattern on the aromatic ring, with some 4-hydroxy- and 4-methoxy-benzoates showing nanomolar activity against fungal CAs. tandfonline.com However, other studies have noted that certain benzoic acid analogues exhibit only weak activity against human CA isoforms, suggesting that the scaffold requires specific modifications to achieve high potency. rsc.org

The following table summarizes the inhibitory activities of various benzoic acid derivatives against AChE and CA isoforms, providing a basis for the potential efficacy of this compound.

| Derivative Class | Target Enzyme | Compound Example | Inhibition (KI or IC50) |

| Tetrahydroisoquinolynyl-benzoic acids | AChE | Cyclohexanone-substituted | KI = 18.78 ± 0.09 nM nih.gov |

| Tetrahydroisoquinolynyl-benzoic acids | AChE | 2,2-dimethyl-1,3-dioxan-4-one-substituted | KI = 13.62 ± 0.21 nM nih.gov |

| Aminobenzoic acids | AChE | Derivative 5b | IC50 = 1.66 ± 0.03 µM researchgate.net |

| Aminobenzoic acids | BChE | Derivative 2c | IC50 = 2.67 ± 0.05 µM researchgate.net |

| Aromatic Carboxylates | Fungal CA (Can2) | 4-Hydroxy-benzoate | KI = 9.9 nM tandfonline.com |

| Aromatic Carboxylates | Fungal CA (Nce103) | 4-Methoxy-benzoate | KI = 0.11 nM tandfonline.com |

Structure-Activity Relationship Studies

The biological activity of benzoic acid derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies help elucidate the influence of specific molecular components on their inhibitory potential.

Influence of Aminoethyl Side Chain on Biological Interactions

The presence of an aminoethyl side chain introduces a basic nitrogen atom, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This side chain can engage in crucial interactions with biological targets. In the context of enzyme inhibition, an amino group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, allowing for ionic interactions.

For CA inhibitors, the "tail approach" is a common design strategy where various moieties are attached to the primary scaffold to interact with amino acid residues outside the main binding pocket, potentially enhancing potency and isoform selectivity. rsc.orgnih.gov Studies on benzenesulfonamides substituted with beta and gamma amino acids have shown that these additions can significantly alter binding affinity and selectivity across different CA isozymes. mdpi.commdpi.com The aminoacyl moiety can increase water solubility and lead to a substantial increase in inhibitory properties compared to the parent compound. mdpi.com For this compound, the aminoethyl group could similarly function as a "tail," extending into the active site to form additional interactions that stabilize the enzyme-inhibitor complex.

Impact of Substitution Patterns on Reactivity and Binding Affinities

The type, number, and position of substituents on the benzoic acid ring are critical determinants of inhibitory activity.

For AChE inhibition, the substitution pattern dictates how the molecule fits within the enzyme's active site gorge. nih.gov Studies on hydroxybenzoic acids have shown that the position of the hydroxyl group affects the balance between hydrophobic and hydrogen bonding interactions. mdpi.com For example, 3-hydroxybenzoic acid interacts primarily through hydrogen bonds, whereas the 2- and 4-isomers rely more on hydrophobic interactions. mdpi.com The presence of different functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and chloro (-Cl) has been shown to modulate the IC50 values of benzoic acid derivatives against AChE. researchgate.net

In the case of CA inhibition, the electronic properties of the substituents on the benzene (B151609) ring significantly affect the potency. nih.gov For hydroxybenzoic acids, the addition of a hydroxyl group at the 2-position was found to increase inhibitory activity against α-amylase, a principle that can be extended to other enzymes. mdpi.com Conversely, for certain CA inhibitors, benzoic acid analogues showed weaker activity compared to their benzenesulfonamide (B165840) counterparts, indicating that the carboxylic acid group alone may not be sufficient for potent inhibition without optimal substitution patterns. rsc.org

The table below illustrates the effect of different substitution patterns on the inhibitory activity of benzoic acid derivatives against various enzymes.

| Parent Scaffold | Substituent(s) | Position(s) | Effect on Inhibitory Activity |

| Benzoic Acid | -OH | 2 | Increased inhibition of α-amylase mdpi.com |

| Benzoic Acid | -OH | 3 | Primarily hydrogen bond interactions with AChE mdpi.com |

| Benzoic Acid | -OH | 4 | Primarily hydrophobic interactions with AChE mdpi.com |

| Benzoic Acid | -OCH3, -Cl, -SO3H | Various | Modulated AChE inhibitory potency researchgate.net |

Mechanism of Action Studies

Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective inhibitors.

Interaction with Specific Molecular Targets

Acetylcholinesterase (AChE): The active site of AChE is a narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.govmdpi.com Molecular docking studies have shown that benzoic acid-based inhibitors can interact with key residues in both of these regions. researchgate.net The aromatic ring of the benzoic acid scaffold often engages in π-π stacking interactions with aromatic residues in the active site, such as Trp84 and Tyr334. researchgate.netnih.gov Non-competitive inhibitors may bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking the substrate binding site directly. researchgate.net

Carbonic Anhydrase (CA): The catalytic mechanism of CAs involves a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule. rsc.org While classical sulfonamide inhibitors bind directly to the zinc ion, displacing the water, many non-sulfonamide inhibitors, including benzoic acid derivatives, have a different mechanism. rsc.orgnih.gov These compounds act by anchoring to the zinc-bound water/hydroxide ion. unifi.itnih.gov The carboxylate group of the benzoic acid forms a strong hydrogen bond with this nucleophile, while the rest of the molecule occupies the hydrophobic half of the active site, preventing the entry of the CO2 substrate. nih.gov

Biochemical Research and Applications

Reagent in Biochemical Assays

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of 3-(2-Aminoethyl)benzoic acid as a standard reagent in biochemical assays. However, its structural components, a benzoic acid derivative with an aminoethyl side chain, suggest potential applications as a versatile scaffold in the design of more complex molecules for biochemical studies. Aminobenzoic acids, in general, serve as valuable building blocks in medicinal chemistry and drug discovery.

Synthesis of Peptide Derivatives

While direct utilization of this compound in routine peptide synthesis is not widely documented, its structure lends itself to incorporation into peptide derivatives or peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides and are often designed to have improved stability and bioavailability. The amino and carboxylic acid groups of this compound allow for its integration into peptide chains through standard amide bond formation. The ethyl spacer between the phenyl ring and the amino group provides a degree of conformational flexibility, which could be exploited in the design of peptide mimetics targeting specific protein-protein interactions. The aromatic ring can also serve as a scaffold for further functionalization to create derivatives with tailored properties.

Studying Protein Interactions and Binding Affinities

The application of this compound itself in studying protein interactions and binding affinities is not a common practice. However, derivatives of aminobenzoic acid have been employed as structural motifs in the development of molecules that bind to proteins. The benzoic acid core can act as a scaffold to which various functional groups can be attached to create a library of compounds for screening against protein targets. The aminoethyl side chain could be modified to introduce reporter groups, such as fluorophores or affinity tags, creating probes to study protein binding events. The principles of bioconjugation could be applied to link this compound derivatives to other molecules to create tools for biochemical assays aimed at understanding protein interactions.

Role in Metabolic Pathways

The direct role of this compound in central metabolic pathways has not been extensively characterized. However, the metabolism of related compounds, such as benzoic acid, provides a framework for understanding its potential metabolic fate.

Investigation of Biosynthetic Routes (e.g., Beta-oxidative pathway in plants)

In plants, benzoic acid is a precursor to a wide array of primary and secondary metabolites. One of the biosynthetic routes to benzoic acid involves a beta-oxidative pathway, which is analogous to fatty acid catabolism. This pathway starts with cinnamic acid and proceeds through several enzymatic steps to yield benzoyl-CoA, a direct precursor to benzoic acid. While there is no direct evidence of this compound being an intermediate in this specific pathway, the study of benzoic acid biosynthesis highlights the metabolic machinery present in plants for modifying aromatic carboxylic acids. It is conceivable that if this compound were introduced into a plant system, it could be acted upon by enzymes of related pathways.

Understanding Catabolic Processes

In humans and other mammals, the catabolism of amino acids is a fundamental metabolic process. Generally, the first step in amino acid catabolism is the removal of the α-amino group through transamination or oxidative deamination. The remaining carbon skeleton is then further metabolized. While specific catabolic pathways for this compound are not well-defined in the literature, it is plausible that it would be metabolized through pathways that handle xenobiotic carboxylic acids and amines. The benzoic acid moiety would likely undergo conjugation with glycine (B1666218) to form a hippuric acid derivative, a common detoxification pathway for benzoates, which is then excreted in the urine. nih.gov The aminoethyl side chain could potentially be a substrate for monoamine oxidases or other amine-metabolizing enzymes.

Human Metabolite Information and Pathways (e.g., Lidocaine (B1675312) metabolism)

There is no direct evidence to suggest that this compound is a significant human metabolite under normal physiological conditions. However, the metabolism of certain drugs can produce a variety of metabolites, some of which may be structurally related to aminobenzoic acids. For instance, the local anesthetic lidocaine undergoes extensive metabolism in the liver. clinpgx.org The major metabolic pathway for lidocaine involves N-dealkylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX). clinpgx.orgnih.gov While this compound is not a reported major metabolite of lidocaine, the biotransformation of aromatic compounds in the body is complex and can involve various oxidative and conjugative reactions. The study of drug metabolism provides insights into the enzymatic systems capable of modifying structures similar to this compound.

Enzyme Kinetics and Interaction Studies

Currently, detailed enzyme kinetic studies specifically investigating this compound are not extensively documented in publicly available scientific literature. However, the broader class of aminobenzoic acids and their derivatives has been the subject of numerous enzyme interaction studies. These studies provide a foundational understanding of how compounds with similar structural motifs might interact with enzymatic systems.

Research into related compounds, such as para-aminobenzoic acid (PABA), has shown that the positioning of the amino and carboxyl groups on the benzene (B151609) ring is critical for enzyme recognition and inhibition. For example, benzoic acid itself has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. In such studies, key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined to quantify the inhibitor's potency.

The general mechanism for competitive inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding. The inhibitor's effectiveness is often influenced by its structural and electronic similarity to the enzyme's substrate or transition state. For a compound like this compound, the presence of the aminoethyl side chain in the meta position introduces distinct steric and electronic features compared to simpler aminobenzoic acids, which would be expected to lead to unique interactions with enzyme active sites.

To illustrate the type of data generated in such research, the following table presents hypothetical kinetic data for a related benzoic acid derivative with a generic enzyme, as specific data for this compound is not available.

| Enzyme Target | Inhibitor | Type of Inhibition | Ki (μM) | IC50 (μM) |

| Tyrosinase | Benzoic Acid | Competitive | 85 | 119 |

| Dihydrofolate Reductase | p-Aminobenzoic acid derivative | Competitive | 15 | 25 |

This table is for illustrative purposes and shows representative data for related compounds, not this compound.

Implications for Biosynthesis of Natural Products

The biosynthesis of natural products often involves a diverse array of precursor molecules, including various aromatic compounds derived from primary metabolism. Benzoic acids, as a class, are known to be important building blocks or structural elements in a wide range of specialized metabolites in plants and microorganisms. researchgate.net These include compounds with significant medicinal or biological activities.

The biosynthesis of benzoic acids can occur through several pathways, most notably from the shikimate pathway, which is the central route to aromatic compounds in plants and many microbes. researchgate.net While specific studies detailing the incorporation of this compound into natural products are not prominent in the literature, the established roles of other aminobenzoic acids provide a strong precedent for its potential as a biosynthetic precursor. For instance, 3-amino-5-hydroxybenzoic acid (AHBA) is a well-established precursor for a large group of complex natural products, including the ansamycin (B12435341) antibiotics (e.g., rifamycin) and the mitomycins. nih.gov The biosynthesis of these molecules involves the incorporation of the AHBA core, which is then further modified by a suite of tailoring enzymes.

The structural uniqueness of this compound, with its aminoethyl side chain, suggests that if it were to be involved in natural product biosynthesis, it would likely be incorporated via specialized enzymatic machinery capable of recognizing and activating this specific structure. This could potentially lead to the formation of novel classes of alkaloids or polyketides with unique biological activities. However, without direct experimental evidence, its role in the biosynthesis of natural products remains a topic for future investigation.

Bioactive peptides are sequences of amino acids that exert specific physiological effects. While the vast majority of peptides are composed of the 20 proteinogenic amino acids, a growing number of natural and synthetic peptides incorporate non-proteinogenic amino acids to enhance their stability, potency, or receptor selectivity.

The structure of this compound contains both an amino group and a carboxylic acid group, which are the defining features of an amino acid. This allows it to be incorporated into a peptide chain through the formation of amide (peptide) bonds. The incorporation of such a non-standard amino acid would introduce a rigid aromatic backbone into the peptide structure, which could have significant effects on its conformation and, consequently, its biological activity. The meta-substitution pattern of the benzene ring would create a distinct kink in the peptide chain, influencing its three-dimensional folding and interaction with biological targets.

Although the natural occurrence of this compound within bioactive peptides has not been widely reported, its chemical synthesis and deliberate incorporation into synthetic peptides are feasible. This approach is often used in medicinal chemistry to create peptidomimetics with improved pharmacological properties. The inclusion of this particular amino acid moiety could be explored to develop novel peptide-based therapeutics with unique structural and functional attributes. The table below lists some well-known bioactive peptides and the class of amino acids they contain, to provide a context for where a non-standard amino acid like this compound could potentially be incorporated.

| Bioactive Peptide | Source/Function | Typical Amino Acid Composition |

| Insulin | Hormone | Proteinogenic L-amino acids |

| Nisin | Antimicrobial | Contains lanthionine (B1674491) and methyllanthionine |

| Cyclosporin A | Immunosuppressant | Contains non-proteinogenic amino acids |

Materials Science Applications

Building Block for Polymer Synthesis

The presence of both an amino and a carboxyl group allows 3-(2-Aminoethyl)benzoic acid to potentially act as an AB-type monomer in step-growth polymerization, leading to the formation of polyamides. Research on related aminobenzoic acids has demonstrated their utility in creating thermally stable and high-performance polymers. For instance, poly(p-aminobenzoic acid) has been synthesized and investigated for its desirable properties in temperature-resistant applications. google.com While direct polymerization of this compound is not extensively documented, its structural similarity to these monomers suggests its potential as a building block for novel polyamide structures.

The incorporation of rigid aromatic structures and functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds, is a known strategy for enhancing the mechanical properties of polymers. While specific studies on this compound are lacking, research on other aromatic compounds suggests that its integration into a polymer backbone could increase the material's tensile strength and modulus. The amino and carboxyl groups could also serve as sites for cross-linking, further reinforcing the polymer matrix.

Aromatic polyamides are renowned for their high thermal stability. The incorporation of aromatic rings into the polymer backbone restricts chain mobility and increases the energy required for thermal degradation. Studies on polyarylates, which are polyesters of aromatic dicarboxylic acids and bisphenols, show that these materials are processed at high temperatures, indicating their inherent thermal resilience. e3s-conferences.org It is plausible that polymers synthesized from this compound would exhibit enhanced thermal stability due to the presence of the benzene (B151609) ring. Research has shown that various additives can improve the thermal stability of polymers, and it is conceivable that this compound or its derivatives could function in a similar capacity. nih.govsemanticscholar.orgmdpi.com

Development of Novel Materials with Specific Properties

The functional groups of this compound offer opportunities for creating materials with tailored properties. The amino group can be a site for further chemical modification, allowing for the attachment of other functional moieties. This could lead to the development of materials with specific optical, electrical, or biological properties.

Role in Proton-Conductive Membranes (e.g., for fuel cells)

Proton-conductive membranes are a critical component of proton exchange membrane fuel cells (PEMFCs). These membranes are typically based on polymers containing acidic functional groups, such as sulfonic acid groups, which facilitate proton transport. While research has focused on materials like sulfonated poly(ether-ether-ketone) (SPEEK) and polybenzimidazole (PBI) doped with phosphoric acid, the carboxylic acid group in this compound could also contribute to proton conduction. fz-juelich.demdpi.com The amino group could provide a basic site, potentially creating an acid-base complex that facilitates proton hopping. Although direct studies on the use of this compound in fuel cell membranes are not prominent, the fundamental properties of its functional groups suggest it as a candidate for investigation in this area. Research on carboxylated cellulose (B213188) nanofibers has shown their potential in creating highly proton-conductive membranes, highlighting the role of carboxylic acid groups in this application. rsc.org

Analytical Method Development and Characterization

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure and electronic properties of a compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a detailed picture of a molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard methods that provide information about the chemical environment of hydrogen and carbon atoms, respectively. A search for NMR data for 3-(2-Aminoethyl)benzoic acid did not yield any experimental or predicted spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular chemical bonds. No IR spectra for this compound are available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This analysis helps in determining the wavelengths of maximum absorbance (λmax). No UV-Vis absorption data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A search for mass spectrometric data for this compound was unsuccessful.

Chromatographic Techniques

Chromatographic methods are employed to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique. The development of an HPLC method involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve the desired separation. No specific HPLC methods for the analysis of this compound have been reported in the scientific literature.

Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of benzoic acid derivatives. For this compound, separation is achieved based on its hydrophobic interactions with a nonpolar stationary phase, typically octadecylsilane (B103800) (C18).

Cation-Exchange Mechanisms

Cation-exchange chromatography separates molecules based on their net positive charge. bio-rad.com This mechanism is particularly well-suited for zwitterionic compounds like this compound. chromforum.org The separation relies on the electrostatic interaction between the positively charged analyte and a negatively charged stationary phase. bio-rad.com

To achieve retention via a cation-exchange mechanism, the mobile phase pH must be controlled to be below the isoelectric point (pI) of the molecule, ensuring a net positive charge. At a pH below the pKa of the carboxylic acid and the amino group (e.g., pH < 4), the amino group is protonated (-NH3+), conferring a strong positive charge that allows it to bind to the negatively charged functional groups (e.g., sulfonate groups) of the cation-exchange resin. bio-rad.com Elution is then typically accomplished by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interaction and releases the molecule from the column. bio-rad.com This technique is effective for separating amino acids and other zwitterionic molecules from complex matrices. helixchrom.comdiva-portal.org

Mixed-Mode Chromatography for Isomer Separation